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Compound of Interest

1-Bromo-3-
Compound Name:

(methylsulfonyl)benzene
CAS No.: 34896-80-5

Cat. No.: B020138

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 3-
Bromophenyl methyl sulfone, a key chemical intermediate. The information is curated for
researchers, scientists, and professionals in the field of drug development, offering a
centralized resource for its physical, chemical, and spectroscopic properties.

Chemical and Physical Properties

3-Bromophenyl methyl sulfone is a white to light yellow crystalline powder. It is soluble in
chloroform.[1] Key identifying information and physical properties are summarized in the table
below.
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Property Value Reference

Molecular Formula C7H7BrO2S [2]

Molecular Weight 235.10 g/mol [2]

CAS Number 34896-80-5 [2]
White to Light yellow powder to

Appearance (2]
crystal

Melting Point 102-104 °C [1]

Purity >98.0% (GC) [2]

Solubility Chloroform [1]
InChl=1S/C7H7BrO2S/c1-

InChl 11(9,10)7-4-2-3-6(8)5-7/h2- [2]
5H,1Hs

SMILES CS(=0)(=0O)clcccce(Br)cl [2]

Spectroscopic Characterization Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization
of 3-Bromophenyl methyl sulfone. While experimental spectra for this specific isomer are not
readily available in public databases, the following sections provide predicted data based on
the analysis of its structural analogue, 4-Bromophenyl methyl sulfone, and general principles of
spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The proton NMR spectrum of 3-Bromophenyl methyl sulfone is
expected to show characteristic signals for the aromatic protons and the methyl protons. The
aromatic protons will appear as a complex multiplet in the downfield region (typically & 7.0-8.0
ppm) due to the electron-withdrawing effects of the sulfonyl and bromo groups. The methyl
protons will appear as a sharp singlet further upfield.

Predicted *H NMR Data (CDCIs):
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Chemical Shift (o

Multiplicity Integration Assignment
ppm)
~80-74 m 4H Ar-H
~3.1 S 3H -SO2CHs

Note: Predicted values are based on known substituent effects and data for isomeric

compounds.

13C NMR (Carbon-13 NMR): The 3C NMR spectrum will provide information on the carbon
framework of the molecule. The aromatic carbons will resonate in the d 120-145 ppm region,
with the carbon attached to the bromine atom and the sulfonyl group appearing at distinct
chemical shifts. The methyl carbon will be observed at a much higher field.

Predicted 13C NMR Data (CDCIs):

Chemical Shift (6 ppm) Assighment
~ 142 C-S0:2

~ 136 C-Br

~ 131, 130, 128, 125 Ar-C

~ 45 -S0O2CHs

Note: Predicted values are based on known substituent effects and data for isomeric

compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromophenyl methyl sulfone will exhibit characteristic absorption bands
corresponding to the vibrations of its functional groups. The most prominent peaks will be due
to the sulfonyl group (SO2) stretching vibrations.

Characteristic IR Absorption Bands:
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Wavenumber (cm~?) Vibration

~ 3100-3000 Aromatic C-H Stretch
~1320-1280 Asymmetric SOz Stretch
~1160-1120 Symmetric SOz Stretch
~ 1580-1450 Aromatic C=C Bending
~ 800-600 C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 3-Bromophenyl methyl sulfone, the molecular ion peak [M]* and [M+2]*
will be observed in an approximate 1:1 ratio, which is characteristic of the presence of a

bromine atom.

Predicted Mass Spectrometry Fragmentation:

m/z Fragment
234/236 [M]* (Molecular ion)
155/157 [M - SO2CHs]*

76 [CeHa]*

Experimental Protocols

The following are general protocols for the characterization of aryl sulfones, which can be
adapted for 3-Bromophenyl methyl sulfone.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromophenyl methyl sulfone in
0.5-0.7 mL of deuterated chloroform (CDCIs).

e Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
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e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of
2-5 seconds.

o Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Reference the chemical shifts to the residual solvent peak (CDCls: & 7.26 ppm for *H and &
77.16 ppm for 13C).

FT-IR Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount
of 3-Bromophenyl methyl sulfone with dry KBr powder and pressing the mixture into a thin,
transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small
amount of the solid sample directly onto the ATR crystal.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over a range of 4000-400 cm™1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.
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Mass Spectrometry

o Sample Preparation: Dissolve a small amount of 3-Bromophenyl methyl sulfone in a suitable
volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

e Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI or Electron Impact - El).

o Data Acquisition:
o Introduce the sample into the mass spectrometer.

o Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z
50-500).

o Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern
for bromine should be clearly visible.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of 3-Bromophenyl

methyl sulfone.
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Figure 1. A generalized workflow for the synthesis and characterization of 3-Bromophenyl
methyl sulfone.

As 3-Bromophenyl methyl sulfone is primarily a chemical intermediate, there is no established
signaling pathway associated with it in biological systems. Its utility lies in its application as a
building block in the synthesis of more complex, biologically active molecules.[3] Researchers
can utilize the reactive sites on the molecule for further chemical modifications to develop novel
compounds for drug discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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